![molecular formula C14H17N3O4 B150352 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid CAS No. 81335-78-6](/img/structure/B150352.png)
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Overview
Description
This compound, also known as Desmethyl Imazamox, is a metabolite of Imazamox . Imazamox is an imidazolinone-based acetolactate synthase inhibitor that is utilized as a herbicide for weed control .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.3 . It has a predicted density of 1.40±0.1 g/cm3 . The melting point is 170-171.5 °C . The predicted pKa is 10.65±0.40 .Scientific Research Applications
Herbicide for Crop Protection
Imazamox-O-desmethyl is an imidazolinone (IMI)-group herbicide . It is used for crop protection against weeds . Even low concentrations of imazamox might exhibit high biological activities on soil and plants .
Development of IMI-Resistant Sunflowers
In contrast to the conventional types of sunflowers that are sensitive to IMI-group herbicides, sunflowers that are resistant to IMI-group herbicides have been developed . The effect of imazamox on some physiological and genetic parameters of two types of sunflowers that are sensitive and resistant to IMI-group herbicides has been investigated .
Study of Physiological and Genetic Effects
Imazamox treatment induces some physiological and genetic changes at the phytotoxic level on not only IMI sensitive type but also resistant type . This includes the effect on antioxidant enzymes, heat shock proteins, phenolic contents, phytohormone levels, and accumulation of pesticides in the leaf tissue of sunflowers .
Control of Troublesome Weeds in Bean Fields
Imazamox has been used to control fat hen (Chenopodium album L.) and common cocklebur (Xanthium strumarium L.), which are among the most troublesome weeds of bean fields . Studies have been conducted to investigate the minimum doses of the imazamox active ingredient that provide satisfactory efficacy (>90%) against these weeds .
Use in Food and Beverage Sector
Imazamox-O-desmethyl reference standards are used for unparalleled analytical testing within the food and beverage sector .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Imazamox-O-desmethyl. For instance, temperature has been shown to affect the absorption, translocation, and metabolism of imazamox . In cold temperatures, reduced absorption and translocation, coupled with continued metabolism, allow plants to recover from an otherwise lethal imazamox treatment
properties
IUPAC Name |
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-7(2)14(3)13(21)16-11(17-14)10-9(12(19)20)4-8(6-18)5-15-10/h4-5,7,18H,6H2,1-3H3,(H,19,20)(H,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJIMLCWGIOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874546 | |
Record name | 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid | |
CAS RN |
81335-78-6 | |
Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(hydroxymethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81335-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazamox-o-desmethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZAMOX-O-DESMETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2RL5MBJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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